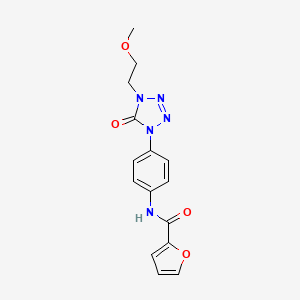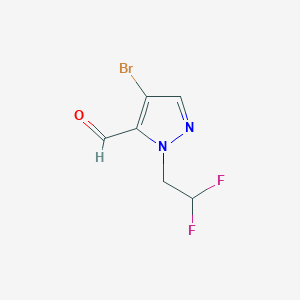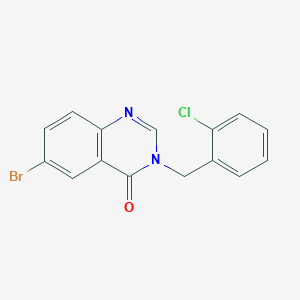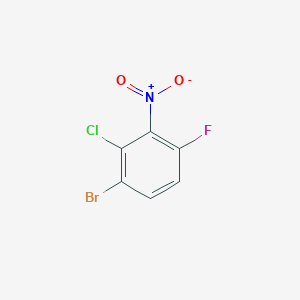
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Common methods for forming imidazole rings, for example, include the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
- Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has revealed their carcinogenic potential in rats, leading to tumors in various organs. These studies suggest that the carcinogenicity of these compounds involves a complex metabolic activation pathway, ultimately producing DNA-reactive dialkylbenzoquinone imine. This research highlights the importance of understanding the metabolic pathways and potential health risks of chloroacetamide compounds (Coleman et al., 2000).
Novel Coordination Complexes and Their Antioxidant Activity
- A study on pyrazole-acetamide derivatives explored their use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were found to possess significant antioxidant activity, demonstrating the potential of acetamide derivatives in developing compounds with beneficial biological activities (Chkirate et al., 2019).
Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives
- Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives has shown potential anticonvulsant activity against seizures induced by maximal electroshock. This suggests that modifications to the imidazole ring can lead to compounds with specific neurological benefits (Aktürk et al., 2002).
Synthesis and Antimicrobial Activity of Acetamide Derivatives
- Another study focused on the synthesis of acetamide derivatives bearing benzimidazole or benzothiazole and evaluated their antibacterial activity. These compounds exhibited significant activity, indicating the potential of acetamide derivatives in antimicrobial applications (Ramalingam et al., 2019).
Antimicrobial and Antituberculosis Activity of Imidazole Derivatives
- Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized and shown to have appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also exhibited antituberculosis, antimalarial, and antioxidant activity, suggesting a broad spectrum of potential therapeutic applications (Daraji et al., 2021).
Propiedades
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-16-9-11-18(12-10-16)21-24-20(17-7-5-4-6-8-17)22(25-21)28-15-19(26)23-13-14-27-2/h4-12H,3,13-15H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJIZNIIHLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)


![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)

![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)